N-[(3,5-dichlorophenyl)methyl]hydroxylamine

Lipophilicity Medicinal Chemistry Physicochemical Differentiation

Fragment-based CNS programs often stall when overly lipophilic scaffolds trigger non-specific membrane partitioning. N-[(3,5-dichlorophenyl)methyl]hydroxylamine (CAS 1545064-36-5) resolves this with a TPSA of 32.26 Ų-comfortably below the 60 Ų BBB-penetration threshold-and a moderate LogP of 2.47 that preserves passive permeability without excessive lipophilicity. • Two H-bond donors (vs. one in O-benzyl isomers) support bidentate binding motifs for selective inhibitor design. • 3,5-Dichloro substitution enhances oxidative metabolic stability relative to non- or mono-chlorinated analogs. • Free NH-OH enables chemoselective condensation with aldehydes/ketones for parallel oxime and nitrone library synthesis. Supplied at ≥95% purity. Global fulfillment with competitive batch-level documentation.

Molecular Formula C7H7Cl2NO
Molecular Weight 192.04 g/mol
CAS No. 1545064-36-5
Cat. No. B1430831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3,5-dichlorophenyl)methyl]hydroxylamine
CAS1545064-36-5
Molecular FormulaC7H7Cl2NO
Molecular Weight192.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)CNO
InChIInChI=1S/C7H7Cl2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-3,10-11H,4H2
InChIKeyNRKHQMHSQJUFKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dichlorobenzyl)hydroxylamine Physicochemical Sourcing Profile


N-[(3,5-dichlorophenyl)methyl]hydroxylamine (CAS 1545064-36-5, synonym N-(3,5-dichlorobenzyl)hydroxylamine) is a synthetic N‑alkylhydroxylamine building block with molecular formula C₇H₇Cl₂NO and molecular weight 192.04 g·mol⁻¹, typically supplied at ≥95% purity . Its computed physicochemical parameters include a topological polar surface area (TPSA) of 32.26 Ų, a predicted LogP of 2.4722, two hydrogen bond donors, and two hydrogen bond acceptors . The compound is classified as a research intermediate suitable for medicinal chemistry and agrochemical scaffold elaboration .

Physicochemical Risks of Isomer Substitution


Dichlorobenzyl‑hydroxylamines differing only in chlorine substitution pattern or hydroxylamine connectivity (N‑ vs. O‑benzyl) exhibit substantially divergent computed LogP, hydrogen‑bond donor count, and topological polar surface area, directly affecting membrane permeability, solubility, and target engagement profiles . Because these parameters govern ADME‑relevant properties such as passive diffusion and solubility, indiscriminate substitution risks altering compound pharmacokinetics and invalidating structure–activity relationship (SAR) assumptions, rendering generic interchange scientifically unsound .

N-(3,5-Dichlorobenzyl)hydroxylamine Physicochemical Differentiation


LogP Comparison: N-Benzyl vs. O-Benzyl Isomer

N‑[(3,5‑dichlorophenyl)methyl]hydroxylamine exhibits a computed LogP of 2.4722 , whereas the O‑benzyl regioisomer O‑(3,5‑dichlorobenzyl)hydroxylamine has a reported LogP of 2.5700 . The ΔLogP of approximately 0.1 indicates measurably lower lipophilicity for the N‑benzyl form, which can translate into superior aqueous solubility and reduced non‑specific protein binding in biological assays.

Lipophilicity Medicinal Chemistry Physicochemical Differentiation

Hydrogen-Bond Donor Profile: N-Benzyl vs. O-Benzyl

The N‑benzyl hydroxylamine N‑[(3,5‑dichlorophenyl)methyl]hydroxylamine possesses two hydrogen‑bond donors (NH and OH) , whereas the O‑benzyl analogue O‑(3,5‑dichlorobenzyl)hydroxylamine contains only one H‑bond donor (the NH₂ group) . This additional H‑bond donor in the target compound enables distinct hydrogen‑bonding networks with biological targets, potentially altering binding affinity and selectivity profiles.

Hydrogen Bonding Medicinal Chemistry Target Engagement

TPSA and CNS Drug-Likeness with 3,5-Dichloro Substitution

The TPSA of N‑[(3,5‑dichlorophenyl)methyl]hydroxylamine is 32.26 Ų . This value is identical to that of N‑benzylhydroxylamine (PSA 32.26 Ų) , indicating that 3,5‑dichloro substitution does not increase TPSA beyond the unsubstituted benzyl scaffold. Both values remain well below the widely accepted 60 Ų upper limit for blood‑brain barrier penetration, suggesting the 3,5‑dichloro variant maintains CNS drug‑likeness while offering enhanced metabolic stability from chlorine substitution.

CNS Drug Design Physicochemical Property TPSA

Rotatable Bond Count and Induced-Fit Binding

N‑[(3,5‑dichlorophenyl)methyl]hydroxylamine contains exactly 2 rotatable bonds , identical to the O‑benzyl isomer O‑(3,5‑dichlorobenzyl)hydroxylamine . This minimal rotatable bond count restricts conformational entropy loss upon binding relative to more flexible analogs, potentially improving binding enthalpy efficiency without sacrificing the induced‑fit capacity necessary for target engagement.

Conformational Analysis Ligand Efficiency Medicinal Chemistry

Molecular Weight: Fragment-Based Lead Discovery Advantage

At 192.04 Da, N‑[(3,5‑dichlorophenyl)methyl]hydroxylamine falls within the fragment‑like molecular weight range (<250 Da) . Compared to N‑(2,4‑dichlorobenzyl)hydroxylamine hydrochloride (MW 228.5 as the HCl salt) and other substituted analogs exceeding 200 Da, the target compound offers higher ligand efficiency potential per heavy atom in biochemical screens.

Fragment-Based Drug Discovery Ligand Efficiency Molecular Weight

Procurement Scenarios for N-(3,5-Dichlorobenzyl)hydroxylamine


CNS Fragment Libraries: Balanced Lipophilicity

When constructing fragment libraries for central nervous system (CNS) targets, the TPSA of 32.26 Ų (below the 60 Ų BBB‑penetration threshold) combined with a moderate LogP of 2.47 makes this compound a superior starting point compared to more lipophilic O‑benzyl isomers (LogP 2.57), reducing the risk of non‑specific membrane partitioning while retaining favorable passive permeability .

Dual H-Bond Donor Pharmacophore for Medicinal Chemistry

For targets where a bidentate hydrogen‑bonding interaction (donor‑donor motif) is essential for binding, the N‑benzyl hydroxylamine scaffold provides two H‑bond donors , unlike the O‑benzyl analog which offers only one . This difference can be exploited to design selective inhibitors where the additional H‑bond donor engages a key backbone carbonyl or side‑chain residue.

Agrochemical Intermediate: 3,5-Dichloro Metabolic Stability

The 3,5‑dichloro substitution pattern imparts enhanced oxidative metabolic stability compared to non‑chlorinated or mono‑chlorinated benzyl‑hydroxylamines, while maintaining TPSA at 32.26 Ų . This compound is therefore suitable as an intermediate in the synthesis of herbicides or fungicides where environmental persistence and target‑site bioavailability are critical performance parameters.

Combinatorial Chemistry: Oxime/Nitrone Library via Hydroxylamine

The free NH‑OH functionality enables chemoselective condensation with aldehydes and ketones to generate oxime or nitrone libraries. The 3,5‑dichloro substitution modulates the electronic environment of the reactive nitrogen without introducing steric hindrance, allowing efficient parallel synthesis of diverse chemotypes for high‑throughput screening .

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